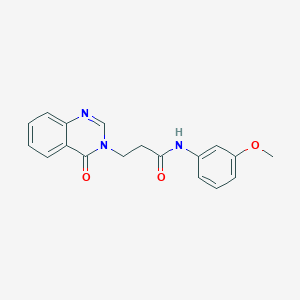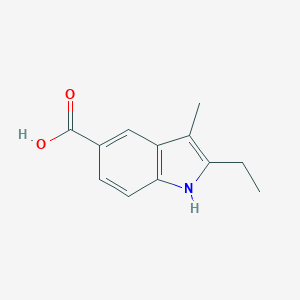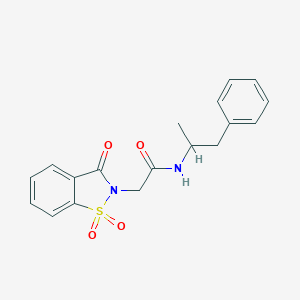
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide acts as a competitive antagonist for the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphins and enkephalins. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in pain perception and reward processing. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of ligands.
Biochemical and Physiological Effects:
The main biochemical and physiological effects of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide are related to its ability to block the mu-opioid receptor. This leads to a decrease in pain perception, as well as a reduction in the rewarding effects of opioids and other drugs of abuse. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiogenic and antidepressant-like effects, which may be related to its ability to modulate the stress response system.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity and specificity for the mu-opioid receptor. This allows researchers to selectively target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of mu-opioid receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need to explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide and other mu-opioid receptor antagonists in the treatment of pain and other conditions.
合成法
The synthesis of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-chlorophenyl)piperazine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the addition of pyrrolidine-3-carboxylic acid and the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research as a selective antagonist for the mu-opioid receptor. It has been shown to have high affinity and specificity for this receptor, making it a valuable tool for investigating the role of mu-opioid receptors in various physiological and pathological processes. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been used in studies on pain perception, addiction, and stress response, among others.
特性
分子式 |
C20H18ClN3O2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S/c21-13-5-7-14(8-6-13)24-11-12(9-18(24)25)19(26)23-20-16(10-22)15-3-1-2-4-17(15)27-20/h5-8,12H,1-4,9,11H2,(H,23,26) |
InChIキー |
OJHVNCIZIIAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)

